molecular formula C20H17NO4 B11330378 Ethyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Ethyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Cat. No.: B11330378
M. Wt: 335.4 g/mol
InChI Key: WLEWCDBXLSZJDZ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-benzoxepine-4-amido)benzoate: is a synthetic organic compound that belongs to the class of benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1-benzoxepine-4-amido)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, mild conditions, and efficient purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

Ethyl 3-(1-benzoxepine-4-amido)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-(1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(1-benzoxepine-4-amido)benzoate is unique due to its specific combination of a benzoxepine ring and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 3-(1-benzoxepine-4-carbonylamino)benzoate

InChI

InChI=1S/C20H17NO4/c1-2-24-20(23)16-7-5-8-17(13-16)21-19(22)15-10-11-25-18-9-4-3-6-14(18)12-15/h3-13H,2H2,1H3,(H,21,22)

InChI Key

WLEWCDBXLSZJDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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